molecular formula C18H17F3N6O B5607336 N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-(trifluoromethyl)benzamide

N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-(trifluoromethyl)benzamide

Cat. No. B5607336
M. Wt: 390.4 g/mol
InChI Key: QCCNRVSUZDKMQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including reactions with benzoyl isothiocyanate, malononitrile, and hydrazine. For instance, the synthesis of 2,6-difluoro derivatives from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole demonstrates the complexity and efficiency of synthesizing benzamide-based compounds (Wang et al., 2013). Furthermore, the synthesis of ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido[2′,1′:4,5][1,3,5]triazino[1,2-a]-benzimidazole-3-carboxylates highlights the intricate reactions and conditions required to construct complex heterocyclic compounds (Dolzhenko et al., 2006).

Molecular Structure Analysis

The molecular structure of such compounds can be characterized using various spectroscopic methods, including mass spectroscopy, 1H NMR, IR, and X-ray analysis. These techniques provide detailed information on the molecular framework and functional groups present in the compound, essential for understanding its chemical behavior and reactivity (Hebishy et al., 2020).

properties

IUPAC Name

N-[2-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N6O/c1-12-8-11-27(26-12)16-7-6-15(24-25-16)22-9-10-23-17(28)13-4-2-3-5-14(13)18(19,20)21/h2-8,11H,9-10H2,1H3,(H,22,24)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCNRVSUZDKMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NCCNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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